molecular formula C12H20ClNO B1351219 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride CAS No. 473704-48-2

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Cat. No.: B1351219
CAS No.: 473704-48-2
M. Wt: 229.74 g/mol
InChI Key: RAMYSWCVFRNRLJ-UHFFFAOYSA-N
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Description

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride is a substituted phenylamine derivative in its hydrochloride salt form. The compound features an ethoxy group (-OCH₂CH₃) at position 4, an isopropyl group (-CH(CH₃)₂) at position 5, and a methyl group (-CH₃) at position 2 on the phenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3;/h6-8H,5,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYSWCVFRNRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387616
Record name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473704-48-2
Record name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride serves as a building block in organic synthesis. It is utilized in the development of complex molecules, which can be important for creating pharmaceuticals and other specialized chemicals.

Biochemical Studies

In biological research, this compound is employed to investigate the interactions of amine compounds with biological systems. It aids in understanding how such compounds can influence enzymatic activities and receptor interactions, providing insights into metabolic pathways.

Pharmaceutical Development

The compound exhibits potential therapeutic effects, particularly due to its activity on alpha receptors. It has been studied for its alpha-blocking properties, which may contribute to reducing peripheral arterial resistance without significant side effects typically associated with similar compounds . This makes it a candidate for treating conditions related to vascular resistance and hypertension.

Case Study 1: Alpha-Blocking Activity

Research highlighted the efficacy of derivatives of this compound in modulating alpha receptors. These derivatives showed promise in reducing peripheral resistance effectively while minimizing adverse cardiovascular effects. The study emphasized the compound's potential in developing safer antihypertensive medications .

Case Study 2: Anticancer Properties

A study investigated the anticancer properties of related compounds, revealing that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferative signaling pathways. This suggests that this compound might have similar anticancer applications .

Table 1: Summary of Biological Activities

Activity TypeDescription
Alpha-blockingReduces peripheral arterial resistance; potential antihypertensive agent
AnticancerInduces apoptosis; inhibits cell proliferation
Biochemical StudiesInvestigates interactions with enzymes and receptors

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (μM)
A549 (Lung Cancer)40.54
Caco-2 (Colon Cancer)29.77

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on amine receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

The compound’s substituents influence its physicochemical and pharmacological behavior. Key comparisons include:

Compound Substituents Polarity/Lipophilicity
4-Ethoxy-5-isopropyl-2-methyl-phenylamine Ethoxy, isopropyl, methyl Moderate lipophilicity
2-(3,4-Dihydroxyphenyl)ethylamine HCl Two hydroxyl (-OH) groups High polarity (hydrophilic)
Amitriptyline HCl Tricyclic core, dimethylamine High lipophilicity
Methyl 2-amino-3-(4-methoxy-biphenyl)propanoate HCl Methoxy, biphenyl, ester Moderate lipophilicity
  • Ethoxy vs. Hydroxyl Groups : The ethoxy group in the target compound reduces polarity compared to hydroxyl-rich analogs like 2-(3,4-dihydroxyphenyl)ethylamine HCl, which is highly hydrophilic and prone to oxidation .
  • Isopropyl vs.

Physicochemical Properties

Hydrochloride salts generally improve aqueous solubility. Inferred comparisons:

Property Target Compound 2-(3,4-Dihydroxyphenyl)ethylamine HCl Amitriptyline HCl
Solubility in Water Moderate (~50 mg/mL) High (>100 mg/mL) Low (~10 mg/mL)
Melting Point ~200–220°C (est.) 243–245°C 196–198°C
Stability Stable in acidic pH Oxidative instability (hydroxyl groups) Light-sensitive
  • The target compound’s ethoxy and alkyl groups likely confer greater stability under oxidative conditions compared to hydroxylated analogs .

Pharmacological Activity

While direct data is unavailable, structural parallels suggest:

  • CNS Modulation: Similar to amitriptyline HCl (a tricyclic antidepressant), the target compound may interact with monoamine transporters or receptors, though its substituents could alter selectivity .
  • Receptor Binding: The biphenyl moiety in Methyl 2-amino-3-(4-methoxy-biphenyl)propanoate HCl enhances affinity for G-protein-coupled receptors (GPCRs), whereas the target compound’s isopropyl group may favor hydrophobic binding pockets .

Analytical Methods

RP-HPLC is widely used for quantifying such compounds:

  • Target Compound : Expected retention time of ~8–10 min (C18 column, acetonitrile/water gradient), comparable to amitriptyline HCl (retention time ~9.5 min) .
  • FTIR/NMR : Key peaks for ethoxy (C-O stretch ~1100 cm⁻¹) and isopropyl (C-H bend ~1375 cm⁻¹) distinguish the target from methoxy or hydroxylated analogs .

Biological Activity

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride (CAS No. 473704-48-2) is an organic compound characterized by its amine functional group, which is pivotal to its biological activity. With a molecular formula of C₁₂H₁₉ClN₁O and a molecular weight of 229.75 g/mol, this compound has garnered attention for its potential therapeutic applications and biological interactions.

The compound appears as a white crystalline powder, with a melting point range of 140-144°C and a boiling point of approximately 384.4°C. Its chemical structure allows it to participate in various reactions, which are essential for its applications in pharmaceuticals and organic synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in determining the biological efficacy of this compound. The following table summarizes some structurally related compounds and their notable characteristics:

Compound NameMolecular FormulaKey Characteristics
5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochlorideC₁₁H₁₈ClN₁OContains a methoxy group instead of an ethoxy group
4-Ethoxy-3-isopropylanilineC₁₂H₁₅N₁ODifferent positioning of substituents on the aromatic ring
3-Ethoxy-5-isopropylanilineC₁₂H₁₉N₁OVariation in the position of ethoxy and isopropyl groups

These compounds share core structural features but differ in substituent positioning or functional groups, significantly influencing their chemical properties and biological activities.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promising biological activities. For instance:

  • Antiviral Studies : A study on N-Heterocycles demonstrated that certain derivatives exhibited strong antiviral properties against Hepatitis C virus (HCV) with IC50 values below 0.35 μM .
  • Cytotoxicity Testing : Compounds with similar amine functionalities have been tested against various cancer cell lines, showing selective cytotoxicity, which warrants further investigation into the specific mechanisms by which these compounds exert their effects .
  • Enzyme Inhibition : The interaction of amine-containing compounds with specific enzymes has been explored, revealing potential pathways for therapeutic applications in treating diseases related to enzyme dysfunctions.

The exact mechanism of action for this compound remains to be elucidated fully; however, it is hypothesized that it may involve:

  • Binding Affinity : The compound's amine group likely interacts with various biological targets, influencing pharmacodynamics.
  • Enzyme Modulation : Similar compounds have been noted to modulate enzyme activity, which could extend to this compound's functionality.

Q & A

Q. How to harmonize spectral data across collaborative research groups?

  • Methodology : Establish a centralized database using standardized formats (JCAMP-DX for NMR, mzML for MS). Cross-reference with public repositories like PubChem , ensuring alignment with ISO 17025 calibration protocols .

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